molecular formula C15H14Cl2N2O2 B3566319 [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](PIPERIDINO)METHANONE

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](PIPERIDINO)METHANONE

Cat. No.: B3566319
M. Wt: 325.2 g/mol
InChI Key: UIJCGIVRGPFIFI-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE is a complex organic compound featuring a dichlorophenyl group, an isoxazole ring, and a piperidino group

Preparation Methods

The synthesis of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE typically involves the following steps:

Chemical Reactions Analysis

5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through direct binding to target proteins, leading to alterations in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE include various dichloroaniline derivatives and imidazole-based compounds. These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of 5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYLMETHANONE lies in its combination of the dichlorophenyl, isoxazole, and piperidino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-10-4-5-11(12(17)8-10)14-9-13(18-21-14)15(20)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJCGIVRGPFIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](PIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](PIPERIDINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](PIPERIDINO)METHANONE

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